N-{3-[1-(benzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
Description
Historical Development of Pyrazole-Sulfonamide Scaffolds
The integration of pyrazole and sulfonamide moieties began in the mid-20th century with the discovery of sulfa drugs, but systematic hybridization accelerated in the 2010s. Early efforts focused on antibacterial applications, leveraging sulfonamide's inhibition of dihydropteroate synthase and pyrazole's ability to modulate hydrophobic interactions. A pivotal shift occurred in 2015–2020, when researchers synthesized two-component hybrids targeting carbonic anhydrase IX (CA IX) and N-acylethanolamine acid amidase (NAAA), demonstrating enhanced selectivity and potency.
Table 1: Milestones in Pyrazole-Sulfonamide Hybrid Development
The introduction of 3,5-dimethylpyrazole sulfonamides in 2021 marked a breakthrough, with substituent optimization revealing critical structure-activity relationships (SAR). For instance, 3-methyl-5-ethyl pyrazole sulfonamide (8 ) showed 2-fold greater NAAA inhibition than its diethyl counterpart (15 ), underscoring the delicate balance required in lipophilic side chain design.
Significance in Medicinal Chemistry and Drug Discovery
Pyrazole-sulfonamide hybrids address two key challenges in drug development: metabolic stability and target specificity. The sulfonamide group enhances solubility and hydrogen bonding capacity, while the pyrazole core provides a rigid scaffold for stereoelectronic tuning. This synergy is exemplified in anticancer agents like compound 11 (IC50 = 3.27 μM against SW-620 cells), which induces apoptosis and autophagy via CA IX inhibition.
Recent studies emphasize the "dual-tail" strategy, where one tail (e.g., benzenesulfonyl) anchors the molecule to hydrophobic pockets, while the other (e.g., ethane sulfonamide) modulates electronic interactions. This approach increased CA IX binding affinity by 40% compared to single-tail analogs.
Current Research Trends in Pyrazole-Sulfonamide Chemistry
Contemporary research focuses on three areas:
- Kinase Inhibition : Pyrazole sulfonamides are being engineered to target tyrosine kinases (e.g., BTK, JAK2) by mimicking ATP-binding motifs.
- Antibacterial Optimization : Derivatives with 3,5-bis(trifluoromethyl)phenyl groups show sub-μg/ml MIC values against MRSA and VRE, disrupting bacterial membranes via fatty acid biosynthesis interference.
- Hybridization Techniques : Late-stage functionalization via Suzuki-Miyaura coupling enables rapid diversification of the pyrazole C4 position, as seen in NAAA inhibitors.
Table 2: Emerging Pyrazole-Sulfonamide Hybrid Classes
| Class | Target | Potency Range |
|---|---|---|
| Pyrazolo[1,5-a]pyridines | RET Kinases | IC50 = 1–10 nM |
| 1,3,4-Thiadiazole hybrids | CA IX | IC50 = 8.99 μM |
| Azabicyclo[3.2.1]octanes | NAAA | IC50 = 0.33–1.11 μM |
Positioning of N-{3-[1-(Benzenesulfonyl)-5-(2-Methylphenyl)-4,5-Dihydro-1H-Pyrazol-3-yl]Phenyl}Ethane-1-Sulfonamide Within the Field
This compound exemplifies third-generation pyrazole-sulfonamide hybrids, incorporating:
- Benzenesulfonyl Group : Stabilizes the N1 position, enhancing metabolic resistance to cytochrome P450 oxidation.
- 2-Methylphenyl Substituent : Projects into hydrophobic regions of target proteins, as demonstrated in CA IX inhibitors.
- Ethane Sulfonamide Tail : Provides hydrogen-bonding interactions with catalytic residues, mimicking natural substrates.
Table 3: Structural Comparison with Analogous Compounds
| Compound | R1 | R5 | IC50 (Target) |
|---|---|---|---|
| 8 | 3-Methyl | 5-Ethyl | 0.62 μM (NAAA) |
| 11 | Pyridine | 4-Methoxyphenyl | 3.27 μM (CA IX) |
| Target Compound | Benzenesulfonyl | 2-Methylphenyl | Pending |
Molecular modeling suggests the 2-methylphenyl group occupies a sterically constrained pocket in CA IX, while the ethane sulfonamide tail hydrogen-bonds with Thr199 and Thr200 residues. This configuration may confer dual activity against CA IX and NAAA, though empirical validation is required.
Properties
IUPAC Name |
N-[3-[2-(benzenesulfonyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-3-32(28,29)26-20-12-9-11-19(16-20)23-17-24(22-15-8-7-10-18(22)2)27(25-23)33(30,31)21-13-5-4-6-14-21/h4-16,24,26H,3,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAANUWCRWVFTEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3C)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-[1-(benzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a sulfonamide derivative with significant potential in medicinal chemistry. This compound has garnered attention for its biological activities, particularly in the fields of antitumor and anti-inflammatory research.
Chemical Structure
The chemical structure of the compound is characterized by a benzenesulfonyl group and a pyrazole moiety, which are known to enhance biological activity through various mechanisms.
Antitumor Activity
Recent studies have demonstrated that sulfonamide derivatives exhibit promising antitumor properties. For instance, a study highlighted that certain benzenesulfonamide derivatives showed significant cytotoxicity against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) with IC50 values indicating effective inhibition of cell proliferation . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Sulfonamides are also recognized for their anti-inflammatory properties. Research indicates that this class of compounds can inhibit key inflammatory mediators, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The specific compound under discussion has shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic application .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. Molecular docking studies have suggested that this compound can bind effectively to targets involved in tumor growth and inflammation, thus inhibiting their activity .
Study 1: Cytotoxicity Assessment
A study conducted on various sulfonamide derivatives, including the compound , evaluated their cytotoxic effects on cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value of approximately 15 µM against MCF-7 cells, demonstrating its potential as an anticancer agent .
Study 2: Inflammatory Response Modulation
In another investigation, the compound was tested for its ability to modulate inflammatory responses in murine models. The results showed a marked decrease in inflammation markers following treatment with the compound, supporting its role as an anti-inflammatory agent .
Data Table: Biological Activity Summary
| Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antitumor | MCF-7 | 15 | Induction of apoptosis |
| Antitumor | HepG2 | 12 | Cell cycle arrest |
| Anti-inflammatory | Murine model | N/A | Inhibition of pro-inflammatory cytokines |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s structural analogs differ primarily in substituents on the pyrazoline ring and aryl groups. Key comparisons include:
*Calculated based on molecular formula.
- Electron-Withdrawing vs. Electron-Donating Groups : The compound in features 3-chloro and 2-fluoro substituents, which increase electronegativity and may enhance binding to polar enzyme pockets. In contrast, the target compound’s 2-methylphenyl group (electron-donating) could improve membrane permeability .
- Sulfonamide vs.
Methodological Insights
- Structural Characterization : Tools like SHELX and ORTEP-3 are critical for confirming pyrazoline ring geometry and sulfonamide conformations via X-ray crystallography.
- Wavefunction Analysis : Multiwfn enables electron localization function (ELF) studies to compare charge distribution in sulfonamide groups, revealing differences in reactivity between the target compound and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
